molecular formula C17H25FN2O4S B2382344 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351653-88-7

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2382344
CAS No.: 1351653-88-7
M. Wt: 372.46
InChI Key: JQAQNICTBJTGDG-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a butylsulfonamido group attached to a cyclohexyl ring, and a 4-fluorophenyl carbamate moiety.

Preparation Methods

The synthesis of 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of the butylsulfonamido group and the subsequent attachment to the cyclohexyl ringSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.

    Medicine: This compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and other conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can be compared with other similar compounds, such as:

    3-(Butylsulfonamido)cyclohexyl (4-chlorophenyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    3-(Butylsulfonamido)cyclohexyl (4-bromophenyl)carbamate: This compound has a bromine atom instead of a fluorine atom.

    3-(Butylsulfonamido)cyclohexyl (4-iodophenyl)carbamate: This compound has an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(butylsulfonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-2-3-11-25(22,23)20-15-5-4-6-16(12-15)24-17(21)19-14-9-7-13(18)8-10-14/h7-10,15-16,20H,2-6,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAQNICTBJTGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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